molecular formula C10H13BFNO3 B1387920 4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid CAS No. 874219-21-3

4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid

Cat. No. B1387920
M. Wt: 225.03 g/mol
InChI Key: KPQHVEASBVESSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 874219-21-3. It has a molecular weight of 225.03 . It is a solid at room temperature and is stored under an inert atmosphere .


Molecular Structure Analysis

The InChI code for “4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid” is 1S/C10H13BFNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid” are not available, boronic acids are known to participate in various types of reactions. For instance, they can be used as reactants in Suzuki coupling .


Physical And Chemical Properties Analysis

“4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid” is a solid at room temperature . It has a molecular weight of 225.03 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.

Scientific Research Applications

1. Fluorescence Imaging and Tumor Therapy

  • Application Summary: Phenylboronic acid (PBA)-based functional chemical materials have been widely used in imaging and tumor therapy. They enhance cellular uptake and are used for active targeting of cancer cells and tumors .
  • Methods of Application: PBA is combined with functional materials like antibodies, peptides, and small molecules. For fluorescence imaging, the potential of PBA-based functional chemical materials in cancer diagnosis and tumor targeting was proved by cell imaging and in vivo imaging .
  • Results or Outcomes: The use of PBA-based functional chemical materials in chemotherapy, gene therapy, phototherapy, and immunotherapy has shown promising results in cancer diagnosis and treatment .

2. Fast Fluorescent Blood Sugar Sensing

  • Application Summary: A phenylboric acid functionalized carbon dot (2-FPBA-CD) for rapid fluorescent sensing of glucose in blood was synthesized .
  • Methods of Application: N, S-doped carbon dots (CDs) were mixed with phenylboric acid at room temperature. At pH 7.4, the response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min) .
  • Results or Outcomes: The response of 2-FPBA-CD to glucose had a wide responsive linear range of 19.70 µM to 2.54 mM, which can be applied to the detection of glucose in serum .

3. Sensing Applications

  • Application Summary: Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
  • Methods of Application: Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes: Boronic acids have been used in diverse areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

4. Synthesis of Novel Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

  • Application Summary: 3-Fluorophenylboronic acid has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
  • Methods of Application: This is achieved by palladium-catalyzed cross-couplings .
  • Results or Outcomes: The synthesized compounds have potential applications in the field of materials science .

5. Synthesis of Biologically Active Terphenyls

  • Application Summary: 4-Fluorophenylboronic acid can be used to make novel biologically active terphenyls .
  • Methods of Application: This compound can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
  • Results or Outcomes: The synthesized terphenyls have potential applications in the field of medicinal chemistry .

6. Electrophoresis of Glycated Molecules

  • Application Summary: Boronic acids have been used for electrophoresis of glycated molecules .
  • Methods of Application: Boronic acids are used as building materials for microparticles for analytical methods .
  • Results or Outcomes: This application has been used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

7. Controlled Release of Insulin

  • Application Summary: Boronic acids have been used in polymers for the controlled release of insulin .
  • Methods of Application: Boronic acids are used as building materials for microparticles for analytical methods .
  • Results or Outcomes: This application has been used in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid” are not available, boronic acids have been widely used in imaging and tumor therapy . They are combined with functional materials to enhance cellular uptake and are used for active targeting of cancer cells and tumors . This suggests that “4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid” could potentially be used in similar applications.

properties

IUPAC Name

[4-fluoro-3-(propan-2-ylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)8-5-7(11(15)16)3-4-9(8)12/h3-6,15-16H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQHVEASBVESSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)NC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660234
Record name {4-Fluoro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid

CAS RN

874219-21-3
Record name B-[4-Fluoro-3-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874219-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-Fluoro-3-[(propan-2-yl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-(isopropylcarbamoyl)phenylboronic acid

Citations

For This Compound
1
Citations
G Murtaza, AS Rizvi, M Irfan, L Li, F Qu - Journal of Chromatography A, 2021 - Elsevier
The glycated albumin (G-alb) is a potential marker of hyperglycemia in diabetes and other neurodegenerative disorders in humans. G-alb's presence in the total human serum albumin (…
Number of citations: 5 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.